Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate is a chemical compound characterized by its unique structure, which includes both thiazole and oxazole rings. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound belongs to the class of heterocyclic compounds, specifically those containing oxazole and thiazole moieties. These structures are significant in pharmaceutical chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate can be synthesized through various chemical reactions, which will be discussed in detail in the synthesis analysis section.
The synthesis of Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate can be achieved through several methods, typically involving multi-step synthetic pathways. Key steps often include:
Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate features a complex molecular structure with a molecular formula of C₁₁H₉N₃O₃S. The compound consists of:
The compound's molecular weight is approximately 253.27 g/mol .
Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate can undergo several chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties .
Experimental studies are necessary to confirm these mechanisms and quantify their effects on cellular systems .
Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate possesses several notable physical and chemical properties:
Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate has potential applications in:
Thiazole and oxazole rings represent privileged heterocyclic scaffolds in medicinal chemistry due to their versatile bioactivity profiles and prevalence in natural products. These five-membered aromatic systems, containing sulfur/nitrogen (thiazole) and oxygen/nitrogen (oxazole) atoms, exhibit exceptional structural and electronic properties that facilitate diverse drug-target interactions [3] [7]. Approximately 70% of approved pharmaceuticals contain heterocyclic frameworks, with nitrogen-sulfur-oxygen hybrids playing disproportionately significant roles in anticancer and antimicrobial therapies .
The structural mimicry of peptide bonds by thiazole-oxazole systems enhances their biological recognition while improving metabolic stability compared to traditional amide linkages [10]. This bioisosteric replacement strategy has yielded compounds with enhanced pharmacokinetic properties, as evidenced by marine-derived hybrids like largazole—a potent histone deacetylase inhibitor featuring a thiazoline-thiazole motif that demonstrates nanomolar antiproliferative activity against breast cancer cells [4]. Systematic reviews confirm that thiazole-containing compounds dominate the antiproliferative landscape, with 78% of promising candidates featuring thiazole nuclei versus 22% containing oxazoles [7]. The hybrid architecture of ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate exemplifies this design principle, integrating both pharmacophores within a single bioactive entity.
Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | H-bond Acceptors | H-bond Donors |
---|---|---|---|---|---|
Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate | C10H10N2O3S | 238.27 | 1.2 | 5 | 0 |
Ethyl 5-methyl-1,3-oxazole-4-carboxylate [2] | C7H9NO3 | 155.15 | 0.8 | 3 | 0 |
Ethyl 4-methylthiazole-5-carboxylate [5] | C7H9NO2S | 171.22 | 1.5 | 3 | 0 |
Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate [8] | C8H11NO3 | 169.18 | 1.3 | 3 | 0 |
The ethyl carboxylate ester in ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate serves as a critical pharmacomodulation element that balances lipophilicity and electronic properties. This moiety functions as a metabolically labile pro-drug unit, potentially hydrolyzing in vivo to the bioactive carboxylic acid derivative that can engage ionic interactions with biological targets [1] [9]. In NSAID analogs, ethyl carboxylate groups have demonstrated enhanced tumor penetration compared to their carboxylic acid counterparts while retaining target affinity [10].
Electronic effects further underscore the importance of this substituent. The electron-withdrawing nature of the ester carbonyl modulates π-electron density across the oxazole ring, influencing hydrogen-bond acceptance capability and dipole moments critical for target binding. In sulindac analogs, replacement of carboxylic acids with ethyl ester-oxazole hybrids maintained anticancer activity while reducing cyclooxygenase (COX)-mediated toxicity—demonstrating a successful activity-attenuation strategy [10]. Additionally, the rotational flexibility of the ethoxy group provides conformational adaptability during target binding, as observed in FtsZ inhibitors where similar esters improved pharmacokinetic profiles [10]. The C10H10N2O3S framework of this hybrid compound (MW 238.27) optimally positions the ethyl carboxylate for both synthetic derivatization and target engagement, as evidenced by its canonical SMILES representation (O=C(C1=C(C2=C(C)N=CS2)OC=N1)OCC) [1].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: